molecular formula C8H13NO3 B6184297 rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one CAS No. 2624108-94-5

rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one

Cat. No.: B6184297
CAS No.: 2624108-94-5
M. Wt: 171.2
InChI Key:
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Description

rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one involves a tandem Prins/pinacol reaction. This method utilizes a Lewis acid-catalyzed cascade process to achieve high yields and excellent selectivity. The reaction typically involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials . The reaction conditions often include the use of boron trifluoride etherate (BF3·OEt2) as the catalyst and dichloromethane (DCM) as the solvent at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic framework or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethanol are frequently used depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of alcohols or other reduced derivatives.

Scientific Research Applications

rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The spirocyclic structure can provide a unique fit into binding sites, potentially leading to high specificity and potency . The pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one is unique due to its specific combination of functional groups and spirocyclic framework. This combination provides distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

2624108-94-5

Molecular Formula

C8H13NO3

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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